2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid is a synthetic organic compound featuring a piperidine core substituted with two ketone (oxo) groups at positions 2 and 6, a tert-butoxycarbonyl (Boc)-protected amine at position 3, and an acetic acid moiety attached to the nitrogen at position 1. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptide mimetics. The Boc group enhances solubility and stability during synthetic processes, while the dioxopiperidine scaffold may influence conformational rigidity and binding affinity in biological systems.
Properties
Molecular Formula |
C12H18N2O6 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)20-11(19)13-7-4-5-8(15)14(10(7)18)6-9(16)17/h7H,4-6H2,1-3H3,(H,13,19)(H,16,17) |
InChI Key |
BXBJPSAHOURQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)N(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 2,6-Dioxopiperidine Core
The core structure, 2,6-dioxopiperidine, can be synthesized via cyclization of dipeptides or amino acids. A common approach involves:
Cyclization of N-protected amino acids : Using protected amino acids such as N-Boc-L-glutamic acid derivatives, cyclization can be achieved through intramolecular condensation, often under dehydrating conditions or via activation with coupling reagents like carbodiimides (e.g., DCC, EDC).
Use of amino acid derivatives : For example, N-Boc-L-glutamic acid derivatives can be cyclized to form the piperidinedione ring, as indicated in patent, where intermediates are prepared via reactions involving amino acids and halogenated benzoates.
Introduction of the Boc-Protected Amino Group
The amino group on the piperidine ring is protected with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps:
Protection of amino groups : Typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, under mild conditions.
Reaction conditions : The process is usually carried out in an inert solvent like dichloromethane at room temperature, ensuring selective Boc protection.
Coupling with Acetic Acid Derivatives
The key step involves coupling the Boc-protected amino piperidine with a suitable acetic acid derivative:
Activation of acetic acid : Using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
Coupling reaction : The activated acetic acid derivative reacts with the amino group of the protected piperidine, forming the desired acetic acid linkage.
Alternative methods : Direct esterification or amidation reactions can be employed, depending on the functional groups present.
Final Deprotection and Purification
Removal of protecting groups : Boc groups are typically cleaved using acids such as trifluoroacetic acid (TFA) in dichloromethane, yielding the free amino compound.
Purification steps : The product is purified via chromatography, crystallization, or recrystallization to obtain the pure compound.
Data Table: Summary of Preparation Methods
Additional Notes
- The synthesis process should be optimized to prevent racemization, especially during coupling steps.
- Purification techniques like preparative HPLC or recrystallization are essential for achieving high purity, especially for pharmaceutical applications.
- Stereochemistry control is vital; chiral auxiliaries or enantioselective synthesis methods may be employed to obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Strong acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of peptides and proteins for biological studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid involves the protection of amine groups. The Boc group is stable under a variety of conditions but can be removed using strong acids like TFA. The removal process involves the protonation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared below with two analogs from recent literature:
Key Observations :
Key Observations :
- The benzoazepine analog exhibits significant hazards (e.g., respiratory irritation), likely due to its larger, more lipophilic structure. The target compound may share similar risks due to the Boc group and acetic acid moiety.
- Storage requirements for the target compound are inferred to align with Boc-protected intermediates, emphasizing low-temperature storage to prevent decomposition .
Research and Application Insights
- Synthetic Utility : The Boc group in all three compounds serves as a protective strategy for amines, critical in multi-step organic syntheses. The dioxopiperidine core in the target compound is advantageous for designing peptidomimetics, whereas the benzoazepine analog may suit central nervous system (CNS) drug candidates due to its aromatic ring.
- Biological Interactions : The nitrile group in the phenyl-based analog could act as a hydrogen-bond acceptor or participate in click chemistry, offering versatility in bioconjugation absent in the other two compounds.
Biological Activity
2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in pharmaceutical and biochemical research. Its structure incorporates a tert-butoxycarbonyl (Boc) group, which is often used for protecting amino groups during peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H22N2O5
- Molecular Weight : 306.34 g/mol
- CAS Number : 85295923
Biological Activity
The biological activity of Boc-amino acid derivatives is primarily attributed to their ability to modulate various biochemical pathways. Here are the key aspects of its biological activity:
1. Antiproliferative Effects
Recent studies indicate that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For example, derivatives have been shown to inhibit cell proliferation in melanoma cells with an IC50 value of approximately 0.58 µM . This suggests that Boc-amino acid derivatives may have potential as anticancer agents.
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance:
- Histone Deacetylase (HDAC) Inhibition : Some studies have demonstrated that related compounds act as potent HDAC inhibitors, leading to changes in gene expression associated with cancer progression . This inhibition can result in increased apoptosis in cancer cells.
- Targeting Signaling Pathways : Compounds have been observed to affect key signaling pathways such as ERK and AKT, which are crucial for cell survival and proliferation .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Variations in the Boc group or modifications to the piperidine ring can significantly influence their potency and selectivity against target proteins.
Case Study 1: Anticancer Activity
A study investigated the effects of a related Boc-amino acid derivative on pancreatic cancer cells. The compound was found to induce apoptosis through caspase-dependent pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Inhibition of Tumor Growth
In xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition, suggesting their utility in developing new cancer therapies .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid?
Methodological Answer: The synthesis typically involves multi-step protocols:
Protection of the amine group : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .
Piperidine ring functionalization : Formation of the 2,6-dioxopiperidin scaffold using cyclization reactions, often mediated by carbodiimides (e.g., DCC) or coupling agents. Temperature control (e.g., 40–60°C) is critical to avoid side reactions .
Acetic acid side-chain incorporation : Alkylation or nucleophilic substitution reactions to attach the acetic acid moiety, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
Q. Key Optimization Parameters :
| Step | Reaction Conditions | Yield (%) | Purity Control |
|---|---|---|---|
| Boc Protection | THF, 25°C, 12h | 85–90 | TLC (Rf = 0.3 in EtOAc/hexane) |
| Cyclization | DCM, DCC, 40°C, 6h | 70–75 | HPLC (≥95% purity) |
Q. Which analytical techniques are essential for characterizing this compound and validating its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperidinyl protons (δ 3.0–4.5 ppm), and acetic acid resonance (δ ~2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₂₁N₂O₆: 317.1352) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-N stretch) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Data Validation : Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .
Q. What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the Boc group. Shelf life: 6–12 months .
- Incompatible Materials : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of acetic acid decarboxylation) .
- Handling : Use nitrile gloves, fume hoods, and eye protection (EN 166 standard) to minimize exposure to irritants .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Scenario : Unassigned peaks in ¹H NMR may arise from rotamers or residual solvents.
- Solution : Variable-temperature NMR (VT-NMR) to observe coalescence of rotameric signals .
- Validation : Spiking with authentic samples or 2D NMR (COSY, HSQC) to confirm connectivity .
- Scenario : MS shows unexpected adducts (e.g., Na⁺/K⁺).
- Solution : Use ammonium acetate buffers in ESI-MS to suppress alkali metal adducts .
Q. What strategies optimize coupling reactions involving this compound in peptide mimetic synthesis?
Methodological Answer:
-
Coupling Agents : Use HATU or EDCI/HOBt for amide bond formation, minimizing racemization (0–4°C, DMF solvent) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives (e.g., DIEA) neutralize acids .
-
Yield Optimization :
Catalyst Temp (°C) Yield (%) HATU/DIEA 0 85 EDCI/HOBt 25 70
Q. How can researchers evaluate the compound’s biological activity and target interactions?
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kd) to target proteins .
- Molecular Dynamics (MD) Simulations : Predict binding poses using software (e.g., GROMACS) .
Q. Example Data :
| Target | Assay Type | Kd (nM) |
|---|---|---|
| Protease X | SPR | 120 ± 15 |
| Kinase Y | Fluorescence | 450 ± 30 |
Q. How do structural analogs differ in reactivity or bioactivity, and what SAR insights can be derived?
Methodological Answer:
-
Key Analog Comparisons :
Analog Structural Difference Bioactivity Impact 2-(4-Boc-piperidinyl)acetic acid No dioxo group Reduced protease inhibition 3-Fluorocyclobutyl variant Fluorine substitution Enhanced metabolic stability -
SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
